Cas no 178181-74-3 (L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester)
![L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester structure](https://ja.kuujia.com/scimg/cas/178181-74-3x500.png)
L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester 化学的及び物理的性質
名前と識別子
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- L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester
- (S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate
- WS-01008
- Benzyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate
- SCHEMBL13561436
- MFCD31803860
- benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate
- D86354
- 178181-74-3
- Benzyl (S)-2-(Fmoc-amino)-5-hydroxypentanoate
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- インチ: 1S/C27H27NO5/c29-16-8-15-25(26(30)32-17-19-9-2-1-3-10-19)28-27(31)33-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25,29H,8,15-18H2,(H,28,31)/t25-/m0/s1
- InChIKey: DIIIJAKNDRLSNK-VWLOTQADSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)[C@H](CCCO)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
計算された属性
- 精确分子量: 445.18892296g/mol
- 同位素质量: 445.18892296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 11
- 複雑さ: 612
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.5
- トポロジー分子極性表面積: 84.9Ų
L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R154709-100mg |
L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester |
178181-74-3 | 95% | 100mg |
¥346 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R154709-250mg |
L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester |
178181-74-3 | 95% | 250mg |
¥634 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R154709-1g |
L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester |
178181-74-3 | 95% | 1g |
¥1267 | 2023-09-09 | |
eNovation Chemicals LLC | Y1266159-5g |
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate |
178181-74-3 | 96% | 5g |
$715 | 2024-06-05 | |
Chemenu | CM457675-5g |
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate |
178181-74-3 | 95%+ | 5g |
$*** | 2023-03-30 | |
Chemenu | CM457675-100mg |
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate |
178181-74-3 | 95%+ | 100mg |
$*** | 2023-03-30 | |
1PlusChem | 1P01JGNP-1g |
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate |
178181-74-3 | 96% | 1g |
$209.00 | 2023-12-20 | |
A2B Chem LLC | AZ86869-500mg |
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate |
178181-74-3 | 96% | 500mg |
$165.00 | 2024-04-20 | |
A2B Chem LLC | AZ86869-2g |
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate |
178181-74-3 | 96% | 2g |
$424.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1266159-500mg |
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate |
178181-74-3 | 96% | 500mg |
$190 | 2024-06-05 |
L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl esterに関する追加情報
Introduction to L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester (CAS No. 178181-74-3)
L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester, is a specialized compound with significant applications in the field of pharmaceutical research and biochemical studies. This compound, identified by its CAS number 178181-74-3, has garnered attention due to its unique structural properties and potential therapeutic benefits. The molecular structure of this compound incorporates several key functional groups that make it a valuable tool in the development of novel drug candidates and biochemical probes.
The compound's name, L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester, provides detailed insight into its chemical composition. The presence of the L-Norvaline moiety suggests a connection to amino acid derivatives, which are fundamental in biological processes. The N-[(9H-fluoren-9-ylmethoxy)carbonyl] group indicates the incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to protect amino groups during coupling reactions. Additionally, the 5-hydroxy- and phenylmethyl ester components contribute to the compound's overall reactivity and solubility characteristics.
In recent years, there has been growing interest in the development of compounds that can modulate neurotransmitter systems, particularly those involving amino acid derivatives. L-Norvaline, with its structural similarities to GABA (gamma-aminobutyric acid), has been studied for its potential role in neurotransmission and neuroprotection. The Fmoc protecting group in this compound not only enhances its stability during synthetic processes but also allows for controlled modifications, making it a versatile intermediate in drug design.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Research has indicated that L-Norvaline may have neuroprotective properties, making it a promising candidate for further investigation in conditions such as epilepsy and stroke. The hydroxyl group and phenylmethyl ester functionalities contribute to its ability to interact with biological targets, potentially leading to the development of new therapeutic strategies.
The synthesis of L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester, involves a multi-step process that requires precise control over reaction conditions. The use of advanced synthetic techniques ensures high purity and yield, which are crucial for pharmaceutical applications. The fluorenylmethoxycarbonyl group is particularly important as it allows for easy removal during later stages of drug development, providing flexibility in molecular design.
Recent studies have also explored the role of this compound in enzyme inhibition and metabolic pathways. Its structural features make it a suitable candidate for inhibiting enzymes that are involved in neurotransmitter synthesis and degradation. This capability could lead to novel treatments for neurological disorders by modulating key metabolic pathways.
The solubility profile of L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester, is another critical factor that influences its applicability in pharmaceutical formulations. The presence of both hydrophilic and lipophilic groups enhances its solubility in various solvents, making it easier to incorporate into drug delivery systems. This property is particularly important for developing formulations that require targeted delivery to specific tissues or organs.
Future research directions may focus on optimizing the synthesis of this compound to improve yield and reduce costs, making it more accessible for large-scale applications. Additionally, exploring its interactions with other biological molecules could uncover new therapeutic potentials beyond neurological disorders. The combination of computational modeling and experimental validation will be essential in understanding its mechanisms of action and developing effective drug candidates.
In conclusion, L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-, phenylmethyl ester (CAS No. 178181-74-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it a valuable tool for developing new drugs and biochemical probes. As research continues to uncover its therapeutic benefits and optimize its synthesis, this compound is poised to play a crucial role in advancing treatments for neurological disorders and other diseases.
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